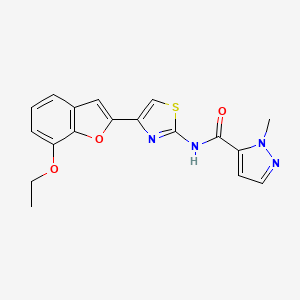
4-(2-Nitroethenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroethenyl)morpholine is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is used for research purposes .
Synthesis Analysis
Morpholines, including 4-(2-Nitroethenyl)morpholine, are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized in good to excellent yields by a single methodology under similar reaction conditions .Wissenschaftliche Forschungsanwendungen
Mechanism of Nitrosation
- Nitrosation Mechanism Involving Morpholine : The nitrosation of morpholine by oxygenated nitric oxide solutions was investigated, providing insights into the chemical processes and kinetics involved (Goldstein & Czapski, 1996).
Synthesis and Pharmacological Evaluation
- Synthesis and Evaluation of Morpholine Derivatives : A study on the synthesis of 4-(2-aminophenyl)morpholines and their evaluation for various pharmacological activities, such as analgesic and antimicrobial activities, demonstrates the compound's potential in medicinal chemistry (Panneerselvam et al., 2009).
Medicinal Chemistry
- Biological Activities of Morpholine Derivatives : Morpholines with specific substitutions were designed, showing a range of biological activities, including sympathomimetic and analgesic properties. This study highlights the versatility of morpholine derivatives in drug development (Rekka & Kourounakis, 2010).
Antimicrobial Activity
- Antimicrobial Properties : The study of 4-(Phenylsulfonyl) morpholine demonstrated its potential in modulating antibiotic activity against multidrug-resistant strains, indicating its significance in addressing antibiotic resistance (Oliveira et al., 2015).
Reaction Mechanisms
- Nucleofugality in Aminolysis Reactions : Investigation of the reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine provided insights into the reaction mechanisms and kinetics, which are fundamental to understanding chemical reactions involving morpholine derivatives (Montecinos et al., 2017).
Wirkmechanismus
Target of Action
It’s known that morpholine derivatives can interact with several kinases enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
The mode of action of 4-(2-Nitroethenyl)morpholine involves a multicomponent reaction with aminoazoles and benzaldehyde in an acidic medium . This reaction leads to the formation of complex compounds which subsequently undergo rearrangement .
Biochemical Pathways
Morpholine degradation is primarily carried out by the mycobacterium genus, transforming morpholine to 2-(2-aminoethoxy) acetic acid .
Pharmacokinetics
It’s known that morpholine and its analogues have physicochemical properties that improve blood solubility and brain permeability .
Result of Action
It’s known that morpholine derivatives can have a central inhibitory action on several kinases enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Nitroethenyl)morpholine . For instance, factors like light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils, which are complex mixtures of terpenoids and phenylpropanoids .
Eigenschaften
IUPAC Name |
4-[(E)-2-nitroethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFYRMWFMLPCQK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101419-83-4 |
Source


|
| Record name | 4-[(E)-2-nitroethenyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

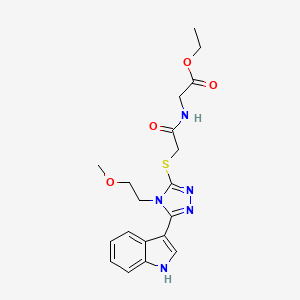
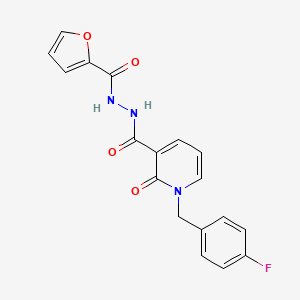

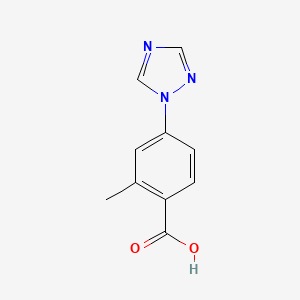
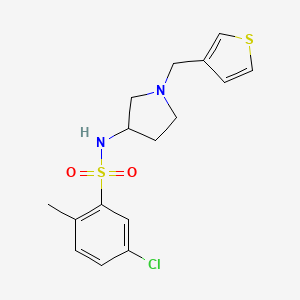
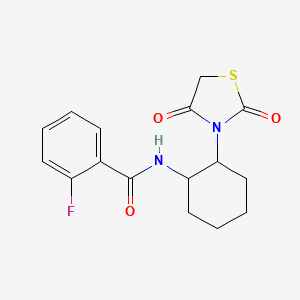
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)
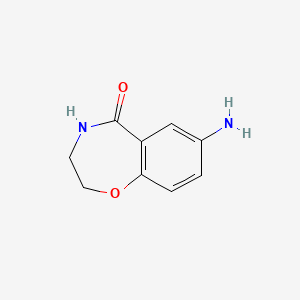


![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
